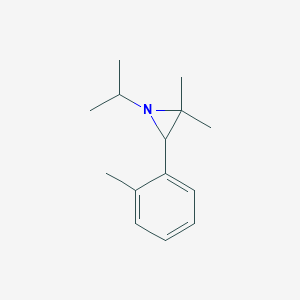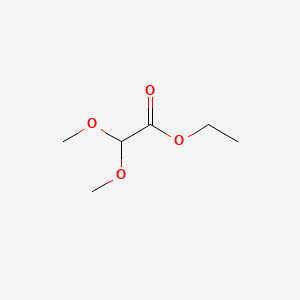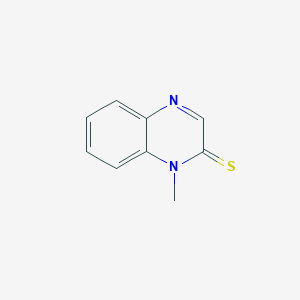![molecular formula C14H15NO6S B14368638 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid CAS No. 91122-98-4](/img/structure/B14368638.png)
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid is a complex organic compound that features a thiazolidine ring, a phenoxy group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidine ring . The phenoxy group is then introduced through an etherification reaction, where an ethoxy group is attached to the phenol derivative . Finally, the propanoic acid moiety is added through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can also be employed to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy . The exact pathways and molecular targets involved are still under investigation, but the compound’s unique structure suggests multiple modes of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamides
- Thiazolidine derivatives
Uniqueness
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid is unique due to the combination of its thiazolidine ring, phenoxy group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91122-98-4 |
|---|---|
Molekularformel |
C14H15NO6S |
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
3-[4-(2,4-dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C14H15NO6S/c1-2-20-10-7-8(12-13(18)15-14(19)22-12)3-4-9(10)21-6-5-11(16)17/h3-4,7,12H,2,5-6H2,1H3,(H,16,17)(H,15,18,19) |
InChI-Schlüssel |
BOVDKKSOESKESV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)S2)OCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
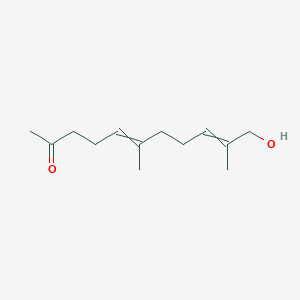
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
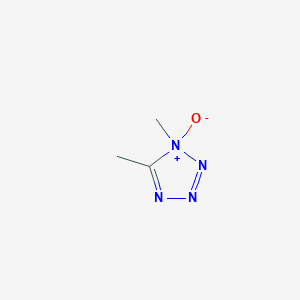

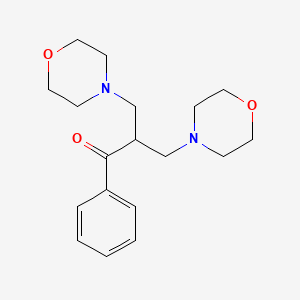


![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

